BENGHE Foundational & Exploratory

Check Availability & Pricing

literature review of [(2R)-2-methyloxiran-2-
yllmethanol studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

[(2R)-2-methyloxiran-2-
Compound Name:
yllmethanol

cat. No.: B2750663

An In-depth Technical Guide to [(2R)-2-methyloxiran-2-ylJmethanol

Introduction

[(2R)-2-methyloxiran-2-yllmethanol, also known as (R)-2-methylglycidol, is a chiral epoxide
that serves as a critical building block in modern asymmetric synthesis.[1][2][3] Its structure
incorporates a primary alcohol and a trisubstituted epoxide ring with a defined stereocenter at
the C2 position. This unique combination of functional groups makes it a highly valuable
precursor for the stereoselective synthesis of complex molecules, particularly in the
pharmaceutical industry.[1] The inherent ring strain of the epoxide allows for precise and
stereocontrolled ring-opening reactions, providing access to a wide array of chiral intermediates
that are fundamental to the development of enantiomerically pure drugs.[1] One of its most
notable applications is in the synthesis of the anticancer agent Carfilzomib, where the (R)-
configuration of the methyloxirane moiety is essential for its biological activity.[1][4]

Physicochemical and Spectroscopic Properties

[(2R)-2-methyloxiran-2-ylJmethanol is a liquid at room temperature.[5] Its key properties are
summarized in the table below. While some data is reported for the specific (R)-enantiomer,
other general properties are based on the racemic mixture.
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Property Value Source

[(2R)-2-methyloxiran-2-
IUPAC Name [5]
ylmethanol

(R)-2-Methylglycidol, (R)-(+)-2-
Synonyms [2][3]
Methyl-2,3-epoxy-1-propanol

CAS Number 86884-89-1 [5]
Molecular Formula CaHsO2 [2]
Molecular Weight 88.11 g/mol [2][5]
SMILES C[C@]1(CcOo1)CO [2]
InChl Key AAVHHYWBSVSPPN- 5]
SCSAIBSYSA-N
Physical Form Liquid [5]
Storage Temp. -10°C [5]

Enantioselective Synthesis

The primary method for producing [(2R)-2-methyloxiran-2-ylJmethanol with high enantiopurity
is the Sharpless Asymmetric Epoxidation (SAE) of the prochiral allylic alcohol, 2-methyl-2-
propen-1-ol (methallyl alcohol).[6][7] This renowned reaction utilizes a titanium(lV) isopropoxide
catalyst, a chiral tartrate ligand, and an oxidizing agent to achieve high levels of stereocontrol.

To synthesize the (R)-enantiomer, (-)-Diethyl Tartrate ((—)-DET) is used as the chiral ligand.[1]
The reaction is typically performed in the presence of molecular sieves, which allows for the
use of catalytic amounts of the titanium complex, leading to high conversions and excellent
enantioselectivity.[8][9]

Typical Sharpless Asymmetric Epoxidation Parameters
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Parameter Description Typical Value Source

2-Methyl-2-propen-1-

Substrate | 1.0 equiv [6]
0
Titanium(IV)
Catalyst isopropoxide (Ti(O- 5-10 mol% [8]
iPr)a)
) ] (-)-Diethyl Tartrate
Chiral Ligand 6-12 mol% [1]
((-)-DET)
) tert-Butyl )
Oxidant 1.5-2.0 equiv [10]

hydroperoxide (TBHP)

- Powdered 3A or 4A
Additive ) ~20% wiw [8]
Molecular Sieves

Dichloromethane

Solvent - [10]
(CH2CL2)

Temperature -20 °C - [6]

Typical Yield >90%

Enantiomeric Excess 90-95% ee [8]

Experimental Protocol: Sharpless Asymmetric
Epoxidation

The following protocol is a representative procedure for the synthesis of [(2R)-2-methyloxiran-
2-yllmethanol.

Materials:
o 2-Methyl-2-propen-1-ol
 Titanium(lV) isopropoxide (Ti(O-iPr)a)

e (-)-Diethyl Tartrate ((-)-DET)
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tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)
Powdered 4A molecular sieves

Anhydrous Dichloromethane (CHzCl2)

Diethyl ether

10% aqueous solution of tartaric acid

Saturated aqueous NaCl (brine)

Anhydrous Magnesium Sulfate (MgSQOa)
Procedure:

A flame-dried, three-necked flask equipped with a magnetic stirrer and an inert atmosphere
(N2 or Ar) is charged with anhydrous dichloromethane and powdered 4A molecular sieves.
The suspension is cooled to -20 °C.

(-)-Diethyl Tartrate is added, followed by the dropwise addition of Titanium(IV) isopropoxide.
The mixture is stirred for 30 minutes at -20 °C to allow for the formation of the chiral catalyst
complex.

2-Methyl-2-propen-1-ol is added to the mixture.

tert-Butyl hydroperoxide is added dropwise over a period of 1-2 hours, ensuring the internal
temperature does not rise above -20 °C.

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is
consumed (typically 4-6 hours).

Upon completion, the reaction is quenched by adding a 10% aqueous solution of tartaric acid
and allowing the mixture to warm to room temperature. The mixture is stirred vigorously for 1
hour, resulting in the separation of two clear layers.

The layers are separated, and the aqueous layer is extracted three times with diethyl ether.
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e The combined organic layers are washed with brine, dried over anhydrous magnesium
sulfate, filtered, and concentrated under reduced pressure.

e The crude product is purified by flash column chromatography on silica gel to yield pure
[(2R)-2-methyloxiran-2-ylJmethanol.

Synthesis Workflow Diagram

Reactants & Catalysts

Sharpless Reagents:
Ti(O-iPr)a + (-)-DET

AN /
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'
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'
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Chromatography

[(2R)-2-methyloxiran-2-ylJmethanol

Click to download full resolution via product page
Caption: Workflow for the Sharpless Asymmetric Epoxidation.

Chemical Reactivity: Epoxide Ring-Opening

The reactivity of [(2R)-2-methyloxiran-2-ylJmethanol is dominated by the cleavage of the
strained epoxide ring.[1] The outcome of this ring-opening reaction is highly dependent on the
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reaction conditions, particularly the pH, which dictates the regioselectivity of the nucleophilic
attack.[1]

e Acid-Catalyzed Opening: Under acidic conditions, the epoxide oxygen is first protonated.
This activation makes the epoxide a better electrophile and leads to the development of a
partial positive charge on the more substituted tertiary carbon (C2), which can better stabilize
it. Consequently, the nucleophile preferentially attacks the more substituted C2 carbon.[1]

o Base-Catalyzed Opening: Under basic or neutral conditions, the reaction proceeds via a
direct Sn2 attack. The nucleophile attacks the less sterically hindered carbon, which in this
case is the primary carbon (C3).

[(2R)-2-methyloxiran-2-yllmethanol

Protonation\snz attack at C3

Basic/Neutral Conditions (Nu~)

Acidic Condition’s/#)

Protonated Epoxide Product B
(Positive charge stabilized at C2) (Nucleophile attacks C3)

Nu- attack at C2

Product A
(Nucleophile attacks C2)

Click to download full resolution via product page

Caption: Regioselectivity of Epoxide Ring-Opening Reactions.

Application in Drug Development: Synthesis of
Carfilzomib
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A prominent application of [(2R)-2-methyloxiran-2-yllmethanol is its use as a key chiral
building block in the total synthesis of Carfilzomib.[1] Carfilzomib is a tetrapeptide epoxyketone
that acts as a selective proteasome inhibitor for treating multiple myeloma.[1]

The synthesis requires a specific chiral fragment: (2S)-2-amino-4-methyl-1-[(2R)-2-
methyloxiran-2-yl]-1-oxopentan-1-one.[1][11] The (R)-configuration of the methyloxirane moiety,
derived directly from [(2R)-2-methyloxiran-2-yljmethanol, is indispensable for the drug's
ability to bind irreversibly to the 20S proteasome and induce apoptosis in cancer cells.[1] The
synthesis involves coupling the chiral epoxide with an appropriate N-protected leucine
derivative, followed by further transformations to build the final tetrapeptide structure.[4]

[(2R)-2-methyloxiran-2-yllmethanol N-Boc-L-leucine derivative

.

Coupling Reaction

i

(2S)-2-amino-4-methyl-1-
[(2R)-2-methyloxiran-2-yl]
-1-oxopentan-1-one

i

Peptide Elaboration
(Further Steps)

Carfilzomib

Click to download full resolution via product page

Caption: Role in the synthesis of a key Carfilzomib intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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